

Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Stigmatellin Y

Cat. No.: B1233624

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin Y is a naturally occurring chromone derivative produced by the myxobacterium *Stigmatella aurantiaca*. It is a member of the stigmatellin family of compounds, which are known for their diverse biological activities. **Stigmatellin Y**, in particular, has garnered interest for its potential as an anti-biofilm agent, specifically targeting the quorum sensing system of the opportunistic pathogen *Pseudomonas aeruginosa*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Stigmatellin Y**, with a focus on its mechanism of action as a quorum sensing inhibitor. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also provided to facilitate further research and development.

Chemical Structure and Properties

Stigmatellin Y is characterized by a chromone core linked to a substituted alkenyl side chain. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical Identifiers of **Stigmatellin Y**

Identifier	Value
IUPAC Name	2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1]
Molecular Formula	C29H40O6[1]
Molecular Weight	484.6 g/mol [1]
CAS Number	Not available
PubChem CID	5282078[1]
Synonyms	Stigmatellin Y; 2-((3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl)-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1]

Table 2: Physicochemical Properties of **Stigmatellin Y**

Property	Value
Appearance	Oily substance
Solubility	Soluble in methanol, dichloromethane, and other organic solvents
UV max (Methanol)	238, 256, 269, 279, 305 nm

Table 3: Spectroscopic Data for **Stigmatellin Y**

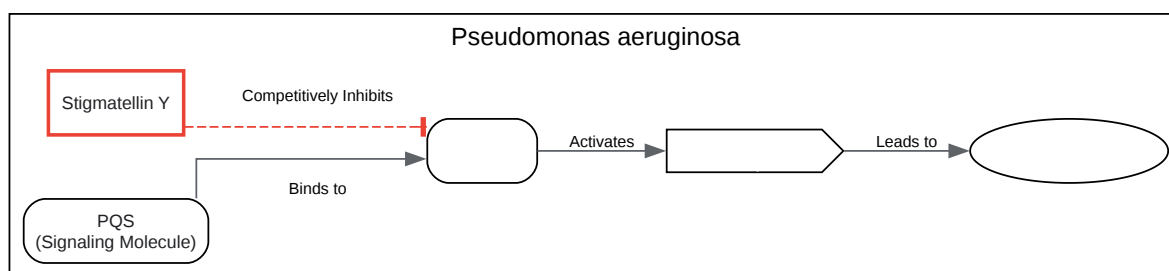
Spectroscopy Type	Key Data Points
^1H NMR (CD3OD)	δ 6.37 (d, J = 2.0 Hz, 6H), 6.36 (d, J = 2.0 Hz, 8H), 3.90 (s, 5-OCH3)
^{13}C NMR (CD3OD)	δ 163.6 (C-1a), 161.9 (C-5), 160.5 (C-7), 107.4 (C-4a), 96.8 (C-6), 95.7 (C-8)
Mass Spectrometry	Electrospray ionization (negative ions), m/z 483 (M - H) ⁻

Biological Activity and Mechanism of Action

Stigmatellin Y has been identified as a potent inhibitor of biofilm formation in *Pseudomonas aeruginosa*.^{[1][2]} Its mechanism of action involves the disruption of the *Pseudomonas* quinolone signal (PQS) quorum sensing system, a cell-to-cell communication network that regulates virulence and biofilm formation.^{[1][2]}

PQS Signaling Pathway Inhibition

Molecular docking studies have revealed that **Stigmatellin Y** acts as a competitive inhibitor of the PqsR receptor, the transcriptional regulator of the PQS system.^{[2][3]} By binding to PqsR, **Stigmatellin Y** prevents the binding of the native signaling molecule, PQS, thereby downregulating the expression of PQS-controlled virulence genes and inhibiting biofilm formation.^{[1][2]}

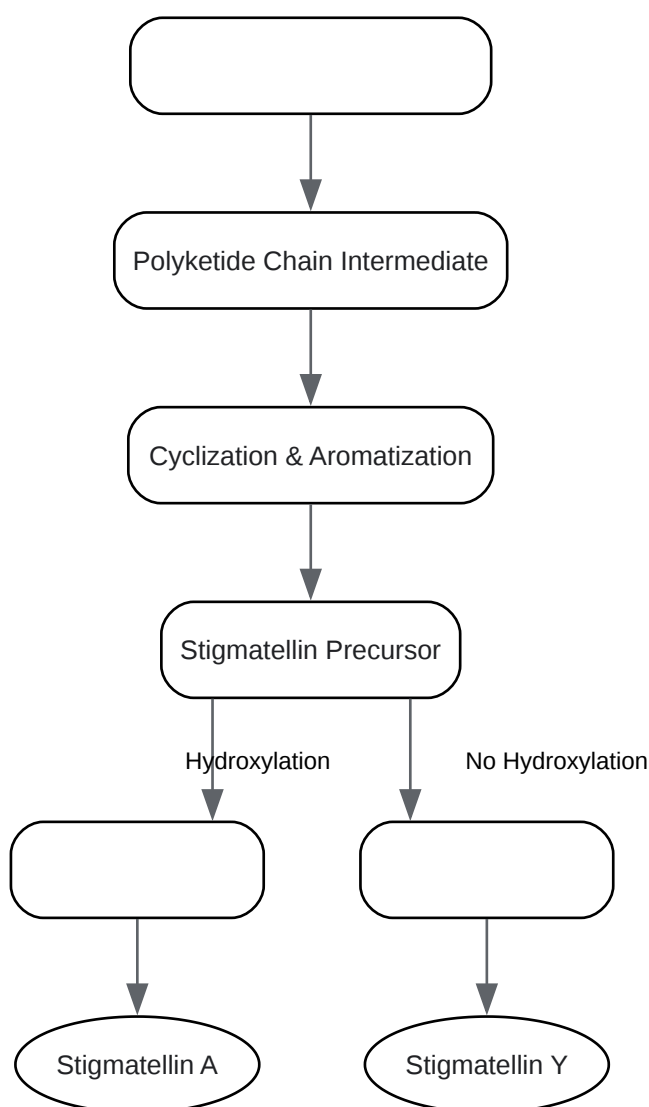


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Figure 1. Mechanism of PQS signaling inhibition by **Stigmatellin Y**.

Biosynthesis of Stigmatellin Y

Stigmatellin Y is a product of the stigmatellin biosynthetic gene cluster in *Stigmatella aurantiaca*. Its formation is a result of the inactivation of a cytochrome P450 monooxygenase gene (stiL) within this cluster. This enzyme is responsible for the hydroxylation of the chromone ring at position 8 in the final steps of Stigmatellin A biosynthesis. In the absence of a functional StiL enzyme, the precursor molecule is not hydroxylated, leading to the production of **Stigmatellin Y**.



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Figure 2. Biosynthetic pathway leading to **Stigmatellin Y**.

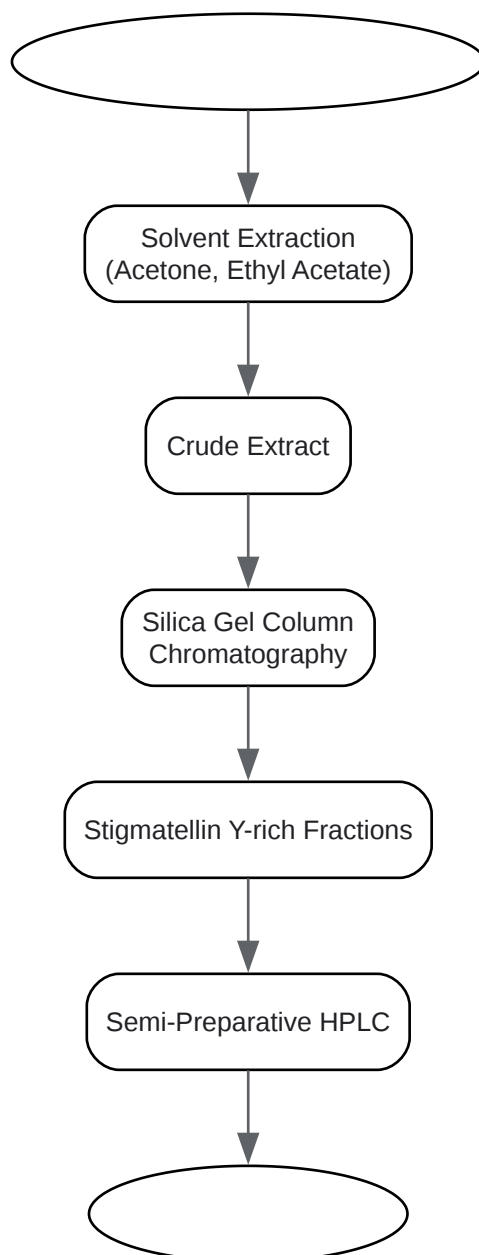
Experimental Protocols

Isolation and Purification of Stigmatellin Y

This protocol describes the general procedure for the isolation and purification of **Stigmatellin Y** from a culture of *Stigmatella aurantiaca*.

- Cultivation: Culture *Stigmatella aurantiaca* in a suitable liquid medium (e.g., Zein liquid medium) with an adsorber resin (e.g., XAD-16) at 30°C with shaking for 3-4 days.
- Extraction:
 - Harvest the cell mass and adsorber resin by centrifugation.
 - Extract the pellet and resin with acetone.
 - Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate.
 - Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain a crude extract.
- Chromatographic Purification:
 - Dissolve the crude extract in a minimal amount of dichloromethane.
 - Apply the dissolved extract to a silica gel column.
 - Elute the column with a gradient of dichloromethane and methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Pool the fractions containing **Stigmatellin Y**.
- Semi-Preparative HPLC:
 - Further purify the pooled fractions using semi-preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

- Collect the peak corresponding to **Stigmatellin Y** and evaporate the solvent to obtain the pure compound.



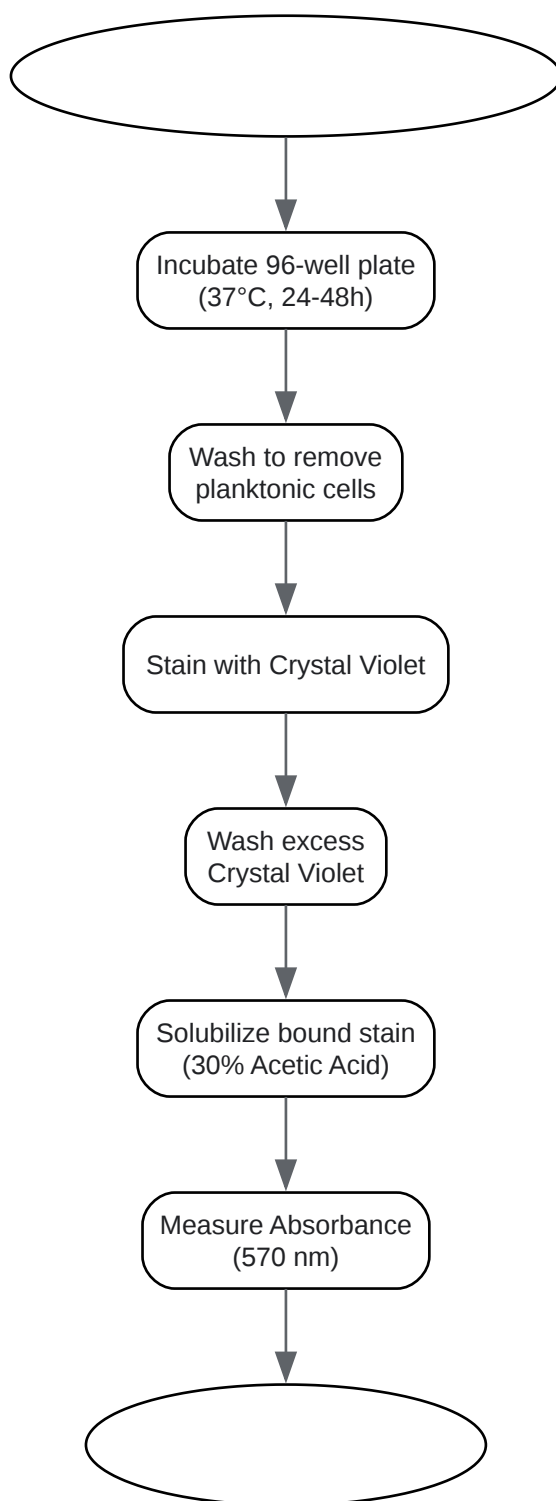
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Figure 3. Workflow for the isolation and purification of **Stigmatellin Y**.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol provides a method to assess the anti-biofilm activity of **Stigmatellin Y** against *Pseudomonas aeruginosa*.

- Bacterial Culture Preparation: Grow *P. aeruginosa* overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.
- Assay Setup:
 - In a 96-well microtiter plate, add 100 μ L of the diluted bacterial suspension to each well.
 - Add 100 μ L of TSB containing various concentrations of **Stigmatellin Y** to the wells. Include a vehicle control (TSB with the solvent used to dissolve **Stigmatellin Y**) and a positive control (an antibiotic known to inhibit biofilm formation). Also include a negative control (bacteria with TSB only) and a blank (TSB only).
- Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
- Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 μ L of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
- Staining:
 - Add 125 μ L of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Discard the crystal violet solution and wash the wells three times with 200 μ L of sterile distilled water.
- Quantification:
 - Add 200 μ L of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of **Stigmatellin Y** compared to the negative control.



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Figure 4. Workflow for the Crystal Violet anti-biofilm assay.

Conclusion

Stigmatellin Y presents a promising scaffold for the development of novel anti-biofilm agents. Its well-defined chemical structure and specific mechanism of action against the *P. aeruginosa* PQS quorum sensing system make it an attractive target for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of **Stigmatellin Y** and its derivatives in combating biofilm-associated infections. Further studies are warranted to optimize its efficacy, evaluate its *in vivo* activity, and explore its potential applications in clinical settings.

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